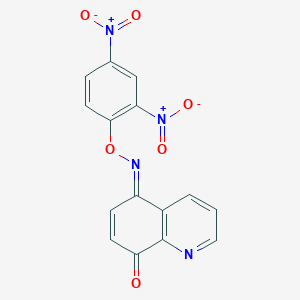
(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one, commonly known as DNPIQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. DNPIQ is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of various cellular processes.
Aplicaciones Científicas De Investigación
Metal Complex Synthesis and Spectroscopy
- Synthesis and Spectroscopic Analysis : The compound has been utilized in the synthesis of metal complexes, particularly with rhenium(I), demonstrating interesting spectroscopic properties. These complexes show potential for applications in molecular electronics and photonics due to their unique photophysical properties. A study by Sarkar, Mondal, and Rajak (2014) synthesized dinuclear rhenium(I) complexes, which displayed bathochromically shifted intramolecular charge transfer bands, suggesting potential applications in optical materials and electronic devices (Sarkar, Mondal, & Rajak, 2014).
Sensor Development for Biothiols
- Phosphorogenic Intracellular Sensors : The compound has been incorporated into cyclometalated iridium(III) polypyridine complexes, acting as sensors for biothiols, such as glutathione and hydrogen sulfide. This application is crucial in biological and medicinal fields, particularly in detecting and understanding cellular functions and pathologies. Tso, Liu, and Lo (2017) demonstrated that upon reaction with biothiols, these complexes showed enhanced emission, indicating their potential as sensitive biothiol detectors (Tso, Liu, & Lo, 2017).
Heterocyclic Compound Synthesis
- Synthesis of Novel Heterocyclic Compounds : Research by Abdallah, Hassaneen, and Abdelhadi (2009) focused on creating novel tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. These compounds have potential applications in pharmaceuticals and organic electronics due to their diverse structural and electronic properties (Abdallah, Hassaneen, & Abdelhadi, 2009).
Application in Fluorescent pH Sensors
- pH-Dependent Fluorescent Sensors : Akbar, Baral, and Kanungo (2015) utilized a derivative of this compound in the development of a pH-dependent fluorescent sensor. This has implications in environmental monitoring and biological applications, where accurate pH measurement is crucial (Akbar, Baral, & Kanungo, 2015).
Propiedades
IUPAC Name |
(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O6/c20-13-5-4-11(10-2-1-7-16-15(10)13)17-25-14-6-3-9(18(21)22)8-12(14)19(23)24/h1-8H/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHDQRKJWNXBEM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=NOC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC\2=C(C(=O)C=C/C2=N\OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate](/img/structure/B2420395.png)
![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)
![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)
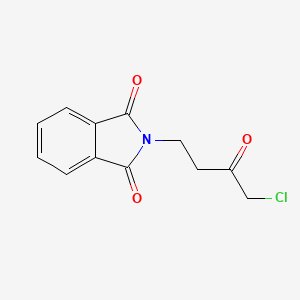
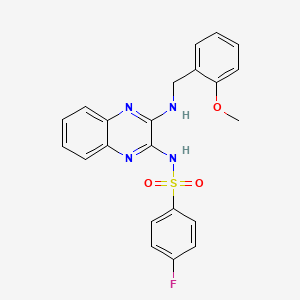
![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)
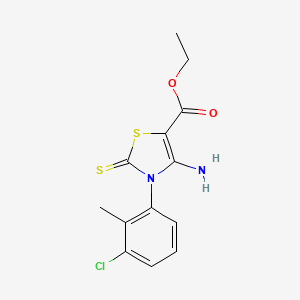
![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)
![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)
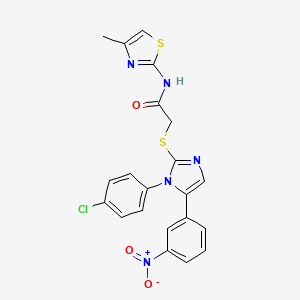
![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)